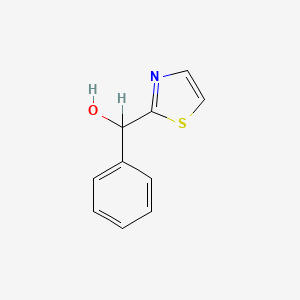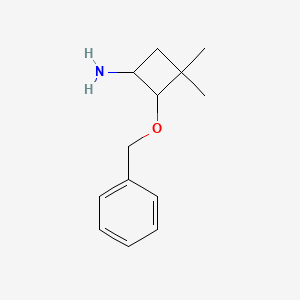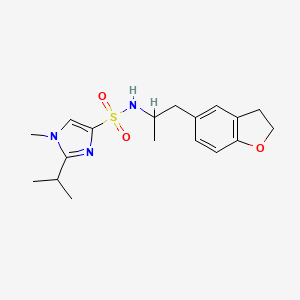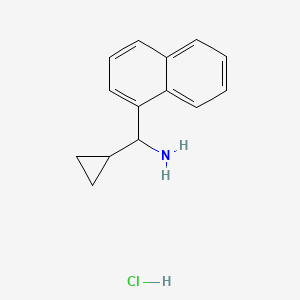
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN . It has a molecular weight of 233.74 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI Key for Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is LAXLEWTURRINSG-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure are not provided in the sources I found.Chemical Reactions Analysis
The specific chemical reactions involving Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride are not detailed in the sources I found .Physical And Chemical Properties Analysis
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride has a number of physical and chemical properties. It has a molecular weight of 233.74 . The compound is soluble, with a solubility of 0.0298 mg/ml . It has a Log Po/w (iLOGP) of 0.0 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical of interest in various synthetic applications. Research has explored its reactivity and utility in forming novel chemical structures. For instance, 1H-cyclopropa[b]naphthalene has been utilized in reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to produce insertion products, demonstrating its versatility in organic synthesis (Durucasu, Saracoglu, & Balcı, 1991). Moreover, its interactions with metal carbenes have been studied, revealing its ability to form unstable 3-ruthenacyclopentenes, which decompose to give o-xylylenes, highlighting potential applications in metal-organic chemistry (Litosh, Saini, Guzman-Jimenez, Whitmire, & Billups, 2001).
Synthesis of Pharmaceutical Compounds Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride plays a role in the synthesis of pharmaceutical compounds, including antidepressants. An improved industrial synthesis process for sertraline hydrochloride, a potent antidepressant, has been reported, showcasing the compound's significance in the development of more efficient and environmentally friendly pharmaceutical manufacturing processes (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Structural and Crystallographic Studies The structural and crystallographic characterization of derivatives of cyclopropyl(naphthalen-1-yl)methanamine has been a focus of research. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was synthesized and its crystal structure determined, providing insights into the molecular conformation and stability influenced by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalysis and Organic Reactions Research has also delved into the compound's role in catalytic processes and its participation in organic reactions. Studies have detailed how cyclopropa[b]naphthalene derivatives can be synthesized via trapping of o-benzoquinodimethanes, opening avenues for creating complex organic structures with potential applications in material science and pharmaceutical development (Müller & Rodriguez, 1985).
Metallacyclobutarenes Formation Further studies on cyclopropa[b]naphthalene have explored its reactions with rhodium(I), platinum(0), and palladium(0), leading to the formation of metallacyclobutarenes. These findings contribute to the field of organometallic chemistry, offering insights into the mechanisms of metal insertion into three-membered ring σ-bonds and the potential for developing new catalysts or functional materials (Stang, Song, & Halton, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLEWTURRINSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

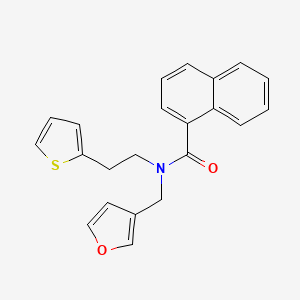
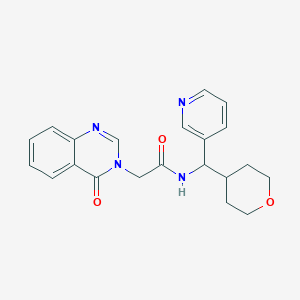

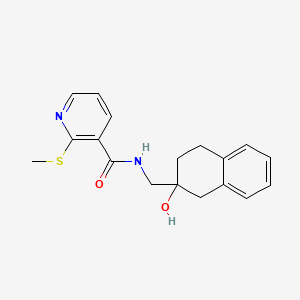
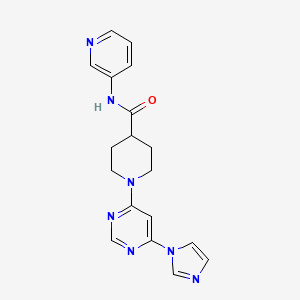
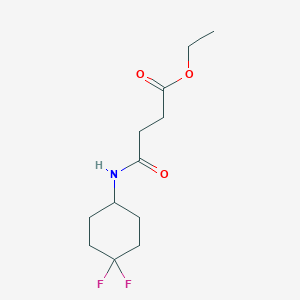
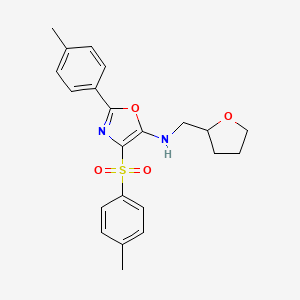
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
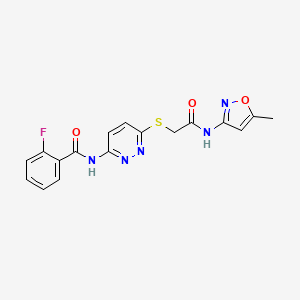
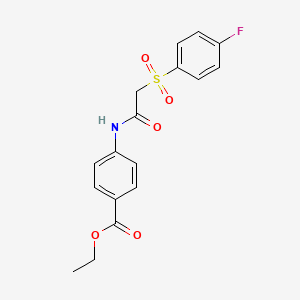
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
